REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH2:11][CH2:12][C:13]23[CH2:22][CH:17]4[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]4)[CH2:14]2)[CH2:20]3)(=O)=O)=CC=1.[I-:24].[Na+]>CC(=O)CC>[C:13]12([CH2:12][CH2:11][I:24])[CH2:22][CH:17]3[CH2:18][CH:19]([CH2:21][CH:15]([CH2:16]3)[CH2:14]1)[CH2:20]2 |f:1.2|
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Name
|
2-(1-adamantyl)ethyl p-toluene-sulfonate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCC12CC3CC(CC(C1)C3)C2)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
The cooled solution is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue which
|
Type
|
CUSTOM
|
Details
|
is partitioned between dichloromethane and water
|
Type
|
WASH
|
Details
|
The organic layer is washed with aqueous sodium thiosulfate and water
|
Type
|
CUSTOM
|
Details
|
The dried solution is evaporated to a crystalline mass which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)CCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |